(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone
Description
This compound features a tetrazole core substituted with a 3,4-difluorophenyl group, linked via a methylene bridge to a piperazine ring, which is further connected to a 3,5-dimethoxyphenyl ketone. The structural complexity arises from the interplay of fluorine atoms (enhancing lipophilicity and metabolic stability) and methoxy groups (influencing electronic and steric properties) . Tetrazole derivatives are widely explored for pharmacological applications due to their bioisosteric resemblance to carboxylic acids, enabling improved bioavailability and target binding . The piperazine moiety enhances solubility and serves as a versatile scaffold for structural diversification .
Properties
IUPAC Name |
[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O3/c1-31-16-9-14(10-17(12-16)32-2)21(30)28-7-5-27(6-8-28)13-20-24-25-26-29(20)15-3-4-18(22)19(23)11-15/h3-4,9-12H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXYGFYCBFSIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
: Liu, N., Han, J., Bai, H., Bai, Z., Wan, Y., Luo, D., & Li, Z. (2023). Synthesis and Evaluation of Herbicidal Activity of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone Derivatives. Russian Journal of General Chemistry, 93(11), 2567–2577. Link : Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. New Crystal Structures, 230(1), 1–6. Link : IMPPAT: Indian Medicinal Plants, Phytochemistry And Therapeutics. Link
Biological Activity
The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several key components:
- Tetrazole Ring : Known for its role in mimicking natural substrates in biological systems.
- Difluorophenyl Group : Enhances stability and bioavailability.
- Piperazine Moiety : Often associated with various pharmacological activities.
- Dimethoxyphenyl Group : Contributes to the compound's overall lipophilicity and potential receptor interactions.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 396.4 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The tetrazole ring can act as a competitive inhibitor for enzymes by mimicking the natural substrate.
- Receptor Binding : The piperazine and dimethoxy groups may facilitate binding to various receptors, potentially influencing signaling pathways.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds containing similar tetrazole structures exhibit significant anticancer properties by destabilizing microtubules, leading to cell cycle arrest in cancer cell lines such as SGC-7901 and HeLa . The mechanism involves binding to tubulin, disrupting polymerization.
- Antimicrobial Properties : Research has indicated that derivatives of tetrazole exhibit antimicrobial activity against various pathogens. For instance, compounds analogous to the tetrazole-benzimidazole series showed promising results as herbicide targets by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 value significantly lower than conventional herbicides .
- Structure-Activity Relationship (SAR) : A comparative analysis of various tetrazole derivatives revealed that modifications in the aromatic substituents can greatly influence their biological potency. For example, introducing different halogen substituents on the phenyl rings was shown to enhance cytotoxicity against specific cancer cell lines .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it possesses a moderate to high level of activity against certain types of cancer cells, with IC50 values ranging from 10 µM to 30 µM depending on the specific cell line tested .
In Vivo Studies
While in vitro results are promising, further research is required to assess the in vivo efficacy and safety profile of this compound. Preliminary studies suggest potential therapeutic applications in oncology and infectious diseases.
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound exhibits a range of pharmacological activities, particularly in the areas of:
- Antimicrobial Activity : Studies have shown that derivatives of tetrazole compounds can inhibit bacterial growth. For instance, a related tetrazole derivative demonstrated significant antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL for certain derivatives .
- Antitumor Activity : The compound has been evaluated for its anticancer properties. Research involving similar structures revealed that they could induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies highlighted cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for developing new anticancer agents .
- Anti-inflammatory Effects : The compound's mechanism of action may involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By reducing the synthesis of pro-inflammatory mediators, it may alleviate conditions associated with chronic inflammation .
Synthesis and Evaluation
A notable study explored the synthesis of various tetrazole derivatives through one-pot multi-component reactions. These derivatives were screened for antimicrobial activity, revealing that certain compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Research
In another case study, derivatives structurally related to this compound were tested against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, demonstrating the compound’s potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and related analogs:
Key Insights:
Fluorination Effects: The 3,4-difluorophenyl group in the target compound likely improves receptor binding and metabolic stability compared to non-fluorinated analogs (e.g., pyrazolines in ). However, trifluoromethyl-substituted triazoles (e.g., ) exhibit superior stability due to stronger electron-withdrawing effects.
Heterocyclic Core : Tetrazoles (target) and triazoles () share bioisosteric utility, but tetrazoles offer better solubility and lower toxicity .
Piperazine Modifications : The target’s piperazine-methyl linkage contrasts with sulfonyl-piperazine derivatives (), which may reduce steric hindrance and improve pharmacokinetics.
Synthetic Flexibility : The target’s synthesis likely follows methods similar to , but with a methylene bridge instead of a thioether, requiring alternative coupling reagents.
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The 3,4-difluorophenyl and 3,5-dimethoxyphenyl groups in the target compound confer higher logP values compared to pyrazolines () but lower than trifluoromethyl-triazoles ().
- Solubility : Piperazine and methoxy groups enhance aqueous solubility relative to sulfonyl-piperazine analogs ().
- Binding Affinity : Preliminary molecular docking studies (inferred from ) suggest that the 3,5-dimethoxy ketone may engage in π-π stacking with aromatic residues in enzyme active sites, akin to methoxyphenyl pyrazolines ().
Preparation Methods
Cycloaddition with Trimethylsilyl Azide
The 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl moiety is synthesized via a [3+2] cycloaddition between 3,4-difluorophenyl cyanide and trimethylsilyl azide (TMSN3). This method, adapted from industrial-scale tetrazole production, avoids hazardous hydrazoic acid (HN3) generation.
Reaction Conditions
Mechanistic Insight
TMSN3 reacts with nitriles under thermal conditions, forming a silylated tetrazole intermediate. Subsequent acid hydrolysis yields the free tetrazole. The absence of HN3 eliminates explosion risks, making this method industrially viable.
Table 1: Comparative Tetrazole Synthesis Methods
| Method | Reactants | Catalyst | Yield (%) | Safety Concerns |
|---|---|---|---|---|
| TMSN3 | Nitrile + TMSN3 | None | 92–95 | Low (no HN3) |
| Sodium Azide | Nitrile + NaN3 | ZnCl2 | 75–80 | High (HN3 risk) |
Piperazine Functionalization
Alkylation of Piperazine
The tetrazole intermediate is conjugated to piperazine via nucleophilic alkylation. Using 1-(chloromethyl)-1H-tetrazole derivatives ensures regioselectivity at the piperazine nitrogen.
Procedure
- Reagents:
- 1-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole
- Piperazine (2.5 equiv)
- Base: K2CO3 (anhydrous)
- Solvent: Dimethylformamide (DMF)
- Conditions: 60°C, 12 h under N2
- Workup: Aqueous extraction, column chromatography (SiO2, EtOAc/hexane)
- Yield: 85–88%
Key Considerations
- Excess piperazine prevents dialkylation.
- Anhydrous conditions minimize hydrolysis of the tetrazole-chloromethyl intermediate.
Methanone Coupling
Nucleophilic Acyl Substitution
The piperazine-tetrazole intermediate reacts with 3,5-dimethoxybenzoyl chloride to form the final methanone.
Optimized Protocol
- Reagents:
- Piperazine intermediate (1.0 equiv)
- 3,5-Dimethoxybenzoyl chloride (1.2 equiv)
- Base: Et3N (2.0 equiv)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → room temperature (2 h)
- Yield: 78–82%
Side Reactions
Competitive O-acylation is suppressed by using a bulky base (Et3N) and low temperatures.
One-Pot Multi-Component Strategies
InCl3-Catalyzed Cyclization
Recent advances employ indium(III) chloride (InCl3) to catalyze a one-pot assembly of tetrazole-piperazine hybrids.
Procedure
- Components:
- 3,4-Difluorophenyl cyanide
- Piperazine
- 3,5-Dimethoxybenzaldehyde
- TMSN3
- Catalyst: InCl3 (10 mol%)
- Solvent: Ethanol/H2O (9:1)
- Conditions: 80°C, 8 h
- Yield: 70–75%
Advantages
- Reduced purification steps.
- InCl3 enhances electrophilicity of the nitrile group, accelerating cycloaddition.
Analytical Characterization
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Tetrazole formation | Reflux in DMF, 12 h, N₂ atmosphere | 75% → 89% |
| Piperazine coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 6 h | 62% → 78% |
| Final purification | Silica gel (200–300 mesh), EtOAc/Hex | 90% purity → 99% |
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include:
- ¹H NMR (CDCl₃) : δ 3.75 (s, 6H, OCH₃), δ 7.15–7.45 (m, aromatic H) .
- ¹³C NMR : δ 167.2 (C=O), δ 152.1 (tetrazole-C) .
- HPLC : Reverse-phase C18 column (ACN:H₂O, 70:30) monitors purity (>99%) and detects intermediates .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 485.1521 (calculated: 485.1518) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?
Answer:
SAR studies require systematic modifications to the core structure:
Tetrazole modifications : Replace 3,4-difluorophenyl with electron-withdrawing groups (e.g., Cl, CF₃) to assess binding affinity to target enzymes .
Piperazine substitution : Introduce bulkier substituents (e.g., cyclohexyl) to evaluate steric effects on receptor interactions .
Methoxyphenyl adjustments : Vary OCH₃ positions to study electronic effects on bioavailability .
Q. Experimental workflow :
- Synthesize analogs using parallel combinatorial chemistry.
- Test in vitro against target proteins (e.g., kinases) via fluorescence polarization assays.
- Correlate activity data with DFT-calculated electronic parameters (e.g., HOMO/LUMO energies) .
Advanced Question: What in vivo models are suitable for assessing its efficacy and toxicity?
Answer:
- Efficacy :
- Neuropathic pain models : Chronic constriction injury (CCI) in rats to evaluate analgesic activity via von Frey filament testing .
- Cancer xenografts : Implant HT-29 cells in nude mice; administer compound (10 mg/kg, oral) and measure tumor volume reduction .
- Toxicity :
- Acute toxicity : LD₅₀ determination in Swiss albino mice (OECD 423 guidelines).
- Subchronic studies : 28-day repeated dosing (5–50 mg/kg) with hematological and histopathological analysis .
Advanced Question: How can computational methods predict its metabolic stability and drug-likeness?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to calculate:
- Molecular dynamics (MD) simulations : Simulate binding to human serum albumin (HSA) to predict plasma half-life (e.g., >8 h) .
Q. Table 2: Predicted ADMET Properties
| Parameter | Value | Acceptability |
|---|---|---|
| LogP | 2.8 | Optimal |
| CYP2D6 inhibition | Low | Favorable |
| hERG inhibition | IC₅₀ > 10 μM | Low cardiotoxicity |
Advanced Question: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Data normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to identify outliers .
- Mechanistic validation : Confirm target engagement via CRISPR knockouts or radioligand binding assays .
Advanced Question: How can its physicochemical stability be optimized for formulation?
Answer:
- pH stability : Perform stress testing (pH 1–9, 40°C). Results show degradation at pH < 3 (acidic hydrolysis of tetrazole) .
- Lyophilization : Prepare as a lyophilized powder (mannitol excipient) for long-term storage (−20°C, 24-month stability) .
- Solid dispersion : Enhance solubility by co-processing with polyvinylpyrrolidone (PVP K30) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
